molecular formula C21H28O4 B601831 21-Dehydrocorticosterone CAS No. 20287-97-2

21-Dehydrocorticosterone

Cat. No.: B601831
CAS No.: 20287-97-2
M. Wt: 344.44
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Description

Historical Context and Discovery

The discovery and characterization of this compound emerged from the broader historical development of steroid chemistry that began in earnest during the 1930s and 1940s. The foundational work of Edward Calvin Kendall at Mayo Clinic and Tadeus Reichstein in Switzerland established the framework for understanding adrenal corticosteroids. During this period, researchers were systematically isolating and characterizing various corticosteroids from bovine adrenal glands, with Reichstein ultimately isolating and determining the structures of twenty-eight adrenal corticoids, only five of which demonstrated biological activity.

The systematic approach to steroid nomenclature developed during this era provided the foundation for understanding compounds like this compound. Kendall's operational alphabetical naming system, which assigned letters to compounds before their structures were fully elucidated, represented compound A as 11-dehydrocorticosterone, compound B as corticosterone, compound E as cortisone, and compound F as cortisol. This historical framework established the precedent for understanding how oxidative modifications at specific carbon positions, particularly at carbon-21, could generate distinct steroid metabolites.

The advent of sophisticated analytical techniques in the latter half of the twentieth century enabled researchers to identify and characterize minor steroid metabolites and intermediates that were previously undetectable. The development of liquid chromatography coupled with tandem mass spectrometry provided the analytical precision necessary to distinguish between closely related steroid structures, including those differing only in the oxidation state at carbon-21. This technological advancement proved crucial for the identification and quantification of this compound in biological samples.

The recognition of this compound as a distinct molecular entity gained momentum through studies investigating steroid metabolism in pathological conditions, particularly in cases of twenty-one hydroxylase deficiency. Research conducted in the early twenty-first century demonstrated that detailed characterization of twenty-one carbon steroids could identify candidate biomarkers for diagnostic applications, leading to increased interest in compounds like this compound.

Taxonomic Classification within Twenty-One Carbon Steroid Framework

This compound occupies a specific position within the comprehensive classification system of twenty-one carbon steroids, which encompasses glucocorticoids, mineralocorticoids, and their metabolic derivatives. According to the LIPID MAPS Structure Database classification system, twenty-one carbon steroids are designated under the category of glucocorticoids, mineralocorticoids, progestogens and derivatives, specifically classified as ST0203.

Within this taxonomic framework, this compound shares structural similarities with several key corticosteroids while maintaining distinct chemical characteristics. The compound exhibits a molecular formula of C21H28O4 and a molecular weight of 344.4 grams per mole. This places it in direct comparison with related compounds such as 11-dehydrocorticosterone, which shares an identical molecular formula and similar molecular weight of 344.451 grams per mole.

The structural classification of this compound can be systematically compared with other members of the twenty-one carbon steroid family through the following comprehensive analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Cortisol C21H30O5 362.209 11β,17,21-trihydroxy groups
11-Deoxycortisol C21H30O4 346.214 17,21-dihydroxy groups
11-Deoxycorticosterone C21H30O3 330.219 21-hydroxy group
This compound C21H28O4 344.4 11-hydroxy, 21-aldehyde
Aldosterone C21H28O5 360.194 11β,21-dihydroxy, 18-aldehyde

The taxonomic position of this compound becomes particularly significant when considering the metabolic relationships between these compounds. The presence of the aldehyde functionality at carbon-21, combined with the eleven-beta hydroxyl group, distinguishes this compound from the more abundant corticosteroids while maintaining structural homology that enables participation in related metabolic pathways.

The classification system also recognizes the relationship between this compound and other aldehyde-containing steroids. The compound 21-dehydrocortisol, which bears the molecular formula C21H28O5 and represents cortisol with the twenty-one hydroxy group oxidized to the corresponding aldehyde, provides a direct structural analog that helps define the taxonomic boundaries of this steroid subclass.

Biochemical Significance in Corticosteroid Metabolism

The biochemical significance of this compound extends beyond its structural characteristics to encompass its functional role within the complex network of corticosteroid metabolism. This compound represents a critical intermediate in oxidative metabolic pathways that transform conventional corticosteroids into more polar metabolites suitable for elimination.

Research investigating steroid metabolism under conditions of peroxisome proliferator-activated receptor alpha activation has revealed that twenty-one carbon steroids can undergo sequential oxidation at carbon-21, leading to the formation of aldehyde intermediates and ultimately carboxylic acid products. This metabolic pathway involves the initial hydroxylation of the twenty-one carbon position, followed by further oxidation to generate aldehyde compounds such as this compound.

The enzymatic systems responsible for these transformations include members of the cytochrome P450 family, aldehyde dehydrogenases, and twenty-one hydroxysteroid dehydrogenases. Specifically, the metabolism of corticosterone through this oxidative pathway involves the formation of corticosterone aldehyde hydrate as an intermediate, which can be further processed to generate twenty-one carbon carboxylic acid metabolites. The presence of this compound in this metabolic sequence suggests its potential role as either a precursor or product in these oxidative transformations.

The biochemical significance of this compound is further emphasized by its potential involvement in conditions characterized by altered steroid metabolism. Studies examining patients with twenty-one hydroxylase deficiency have documented the accumulation of various twenty-one carbon steroids, including compounds that undergo oxidative modifications at carbon-21. While this compound has not been extensively studied in this context, its structural relationship to other elevated steroids in these conditions suggests potential diagnostic relevance.

The metabolic fate of this compound likely involves further oxidation to carboxylic acid derivatives or reduction back to the corresponding alcohol. Research on related aldehyde-containing steroids has demonstrated that aldose reductase and aldehyde reductase enzymes can efficiently catalyze the reduction of steroid aldehydes, with twenty-carbon steroid aldehydes representing some of the most efficiently reduced substrates for these enzymes. This suggests that this compound may serve as a substrate for similar reductive processes.

Nomenclature, Synonyms and Structural Identifiers

The nomenclature of this compound reflects the systematic approach to steroid naming that incorporates both structural features and historical precedent. The primary designation "this compound" indicates the relationship to corticosterone with specific modification at carbon-21, where the term "dehydro" signifies the removal of hydrogen atoms to form an aldehyde functional group.

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde. This comprehensive designation provides complete stereochemical information and defines the exact positioning of functional groups within the steroid framework.

Alternative nomenclature for this compound includes several synonymous designations that appear in the chemical literature. The compound is also known as 21-dehydrocortiicosterone, representing a variant spelling that maintains the same chemical meaning. The Chemical Abstracts Service has assigned the registry number 20287-97-2 to this compound, providing a unique identifier for database searches and regulatory purposes.

The structural identifiers for this compound encompass various molecular representation systems used in chemical databases and computational applications. The Simplified Molecular Input Line Entry System representation is recorded as C[C@]12CC@H[C@H]3C@@H[C@@H]1CC[C@@H]2C(=O)C=O. This notation provides a text-based method for representing the three-dimensional structure of the molecule.

The International Chemical Identifier for this compound is documented as InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,11,14-17,19,24H,3-8,10H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1. This standardized identifier enables precise chemical database searches and computational analysis.

The following comprehensive table summarizes the key nomenclature and identification parameters for this compound:

Identifier Type Value
Primary Name This compound
Alternative Name 21-dehydrocortiicosterone
Chemical Abstracts Service Number 20287-97-2
Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
Systematic Name 2-[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
PubChem Compound Identifier 129627237
Simplified Molecular Input Line Entry System C[C@]12CC@H[C@H]3C@@H[C@@H]1CC[C@@H]2C(=O)C=O

The nomenclature system also recognizes the relationship between this compound and related compounds through systematic naming conventions. The designation clearly distinguishes this compound from 21-dehydrocortisone, which represents cortisone with oxidation at carbon-21, and 21-dehydrocortisol, which represents cortisol with similar modification. This systematic approach enables precise communication about structural relationships within the broader family of twenty-one carbon steroids.

Properties

IUPAC Name

2-[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,11,14-17,19,24H,3-8,10H2,1-2H3/t14-,15+,16+,17-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDACGRLOGBANH-RJOVDCOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2[C@H](C[C@]4([C@@H]3CC[C@@H]4C(=O)C=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 21-Dehydrocorticosterone can be synthesized from progesterone through a series of hydroxylation reactions. The primary synthetic route involves the hydroxylation of progesterone at the 21st carbon position using 21β-hydroxylase, followed by further hydroxylation at the 11th carbon position by 11β-hydroxylase to yield corticosterone .

Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes. These processes utilize microorganisms to convert precursor molecules like diosgenin into the desired corticosteroid. The combination of chemical and biotechnological methods has been developed to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 21-Dehydrocorticosterone undergoes various chemical reactions, including:

    Oxidation: Conversion to corticosterone through hydroxylation.

    Reduction: Reduction of the keto group to form hydroxy derivatives.

    Substitution: Introduction of functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Major Products:

    Corticosterone: Formed through hydroxylation.

    Hydroxy derivatives: Produced through reduction reactions.

Scientific Research Applications

Biomarker for Corticosterone Metabolism

One of the primary applications of 21-Dehydrocorticosterone is as a biomarker for assessing corticosterone metabolism. By measuring its levels in biological samples such as blood and urine, researchers can gain insights into an organism's stress response and adrenal function. This has implications in studies related to stress physiology, endocrinology, and metabolic disorders.

Role in Hormone Metabolism

Research has indicated that this compound serves as a biliary metabolite in certain fish species, contributing to the understanding of hormone metabolism across different animal groups. Such studies highlight its importance in comparative endocrinology and the evolution of steroid hormone pathways.

Enzyme Interactions

Studies have shown that this compound interacts with various enzymes involved in steroid metabolism. For example, the enzyme 11β-hydroxysteroid dehydrogenase type-1 (11βHSD1) converts inert forms like 11-dehydrocorticosterone into active glucocorticoids. Understanding these interactions is crucial for developing therapeutic agents targeting steroid-related diseases .

Therapeutic Research

In clinical research, this compound is being investigated for its potential therapeutic applications. It can act as a precursor for synthesizing other steroid hormones used in treatments for conditions like adrenal insufficiency or inflammatory diseases. Its role in modulating glucocorticoid activity makes it a candidate for further exploration in pharmacotherapy.

Case Studies: Stress Response Evaluation

A notable study evaluated the use of this compound as a marker for stress response in murine models. The quantification of this compound alongside corticosterone levels provided insights into the physiological adaptations during stress conditions, thereby facilitating better understanding of stress-related disorders .

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Biomarker for MetabolismMeasurement of levels in blood/urine to assess stress response and adrenal functionCorticosteroid metabolism studies
Endocrinology ResearchInvestigating its role as a biliary metabolite and precursor in hormone synthesisComparative studies on fish species
Enzyme Interaction StudiesUnderstanding interactions with enzymes like 11βHSD1 for therapeutic developmentResearch on glucocorticoid activation
Clinical TherapeuticsPotential use in treatments for adrenal insufficiency and inflammatory diseasesOngoing therapeutic research
Stress Response EvaluationCase studies on murine models assessing physiological adaptations during stressQuantitative analysis linking to stress physiology

Mechanism of Action

21-Dehydrocorticosterone exerts its effects by binding to mineralocorticoid receptors in target tissues. This binding activates the receptor, leading to the transcription of genes involved in sodium and potassium regulation. The compound also undergoes conversion to corticosterone, which has additional glucocorticoid activity, influencing various metabolic processes .

Comparison with Similar Compounds

    11-Deoxycorticosterone: Another precursor to aldosterone with similar mineralocorticoid activity.

    Corticosterone: A direct product of 21-Dehydrocorticosterone with both mineralocorticoid and glucocorticoid activities.

    21-Deoxycortisone: A related compound involved in corticosteroid metabolism

Uniqueness: this compound is unique due to its specific role as a precursor to both corticosterone and aldosterone. Its dual role in mineralocorticoid and glucocorticoid pathways distinguishes it from other corticosteroids, making it a valuable compound for research and therapeutic applications .

Biological Activity

21-Dehydrocorticosterone (21-DOC) is a steroid hormone produced in the adrenal cortex, primarily involved in the biosynthesis of corticosteroids. This compound is recognized for its role as a precursor to biologically active glucocorticoids, particularly corticosterone. Understanding the biological activity of 21-DOC is essential for elucidating its implications in various physiological and pathological processes.

This compound has the molecular formula C21H28O4C_{21}H_{28}O_4 and features a ketone functional group at the 21-position. Its lipophilic nature allows it to easily penetrate cell membranes, facilitating its interaction with intracellular receptors and enzymes involved in steroid metabolism. Notably, it serves as a substrate for specific cytochrome P450 enzymes, which catalyze its conversion into more active forms, including corticosterone. This conversion is crucial for regulating various biological functions such as electrolyte balance and blood pressure.

Biological Functions

The biological activity of 21-DOC encompasses several key functions:

  • Precursor Role : It acts as a precursor for aldosterone and corticosterone, hormones critical for stress response and metabolic regulation.
  • Regulation of Gene Expression : 21-DOC influences gene expression related to immune response, metabolism, and electrolyte homeostasis by activating glucocorticoid receptors .
  • Stress Response : Variations in 21-DOC levels can indicate adrenal function and stress response capabilities in organisms, making it a valuable biomarker in clinical settings.

Research Findings

Recent studies have explored the implications of 21-DOC in various contexts:

  • Metabolic Pathways : Research has shown that under specific conditions, such as peroxisome proliferator-activated receptor alpha (PPARα) activation, the metabolic pathway of corticosterone is altered, leading to increased production of 21-carboxylic acids from 21-DOC. This highlights the compound's role in energy homeostasis and immune regulation .
  • Clinical Implications : In patients with congenital adrenal hyperplasia (CAH), deficiencies in enzymes like CYP21A2 lead to abnormal levels of steroid hormones, including 21-DOC. This condition underscores the importance of 21-DOC in adrenal function and its potential therapeutic targets .
  • Animal Studies : Investigations into animal models have demonstrated that treatment with corticosterone (a metabolite of 21-DOC) can modulate inflammatory responses and influence behavior related to stress and anxiety .

Case Study: Congenital Adrenal Hyperplasia

A study involving seven patients with CAH due to P450 oxidoreductase deficiency highlighted significant hormonal imbalances linked to elevated levels of 17-hydroxyprogesterone and low cortisol responses. This condition illustrates how disruptions in steroidogenesis involving compounds like 21-DOC can lead to severe clinical manifestations, including delayed puberty and ovarian cysts .

Case Study: Stress Response in Rodents

In a rodent model examining the effects of chronic corticosterone treatment, researchers observed alterations in neuroinflammatory markers associated with anxiety-like behaviors. The findings suggest that glucocorticoids derived from 21-DOC play a significant role in modulating both physiological stress responses and behavioral outcomes .

Data Table: Summary of Biological Activities

ActivityDescription
Precursor for CorticosteroidsServes as a precursor for biologically active glucocorticoids
Gene RegulationInfluences gene expression related to metabolism and immune responses
Stress Response IndicatorLevels serve as biomarkers for adrenal function and stress response
Inflammatory ModulationImpacts inflammatory processes through glucocorticoid receptor activation

Future Directions

Future research on this compound should focus on:

  • Mechanistic Studies : Further investigations into the molecular mechanisms by which 21-DOC influences steroidogenesis and its interactions with various enzymes.
  • Therapeutic Applications : Exploring potential therapeutic uses for conditions like Addison’s disease or CAH where steroid hormone levels are disrupted.
  • Comparative Studies : Examining the role of 21-DOC across different species to better understand its evolutionary significance in stress response mechanisms.

Q & A

Q. How can researchers distinguish 21-Dehydrocorticosterone from structurally similar corticosteroids (e.g., corticosterone or cortisol) in experimental assays?

Methodology: Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to differentiate compounds based on retention times (RtR_t) and unique product ion spectra. For instance, this compound (Rt=0.02R_t = 0.02 min) can be identified via its precursor ion m/z=403m/z = 403 and product ion m/z=309m/z = 309 at 18% collision energy (CE%) . Structural confirmation requires nuclear magnetic resonance (NMR) to resolve hydroxyl and ketone group positions, particularly at C3, C20, and C21 .

Q. What experimental models are optimal for studying this compound biosynthesis in adrenal tissues?

Methodology: Isolate adrenal zona glomerulosa cells from model organisms (e.g., sheep or rats) and quantify enzymatic activity via in vitro assays. Monitor 21-hydroxylation of progesterone using NAD+ as a cofactor, with kinetic parameters (Km=0.29×103K_m = 0.29 \times 10^{-3} M for this compound) determined via spectrophotometric or fluorometric methods .

Q. How should researchers validate the purity of synthetic this compound for in vivo studies?

Methodology: Perform elemental analysis (C, H, O composition: C 76.33%, H 9.15%, O 14.52%) and assess chromatographic purity (>98%) using reverse-phase HPLC. Cross-validate with melting point determination and infrared spectroscopy (IR) to confirm functional groups (e.g., ketone at C3/C20) .

Advanced Research Questions

Q. How can contradictory kinetic data for this compound oxidation by aldehyde dehydrogenase (ALDH) be resolved?

Methodology: Address variability in reported KmK_m values (e.g., 0.09×1030.09 \times 10^{-3} M vs. 0.29×1030.29 \times 10^{-3} M) by standardizing cofactor concentrations (NAD+ at 0.75 mM) and enzyme purity (gel filtration-confirmed molecular weight: 164,000 ± 9,500 Da). Use Michaelis-Menten plots to assess linearity and rule out substrate inhibition .

Q. What strategies mitigate cross-reactivity when quantifying this compound in biological matrices (e.g., plasma or adrenal tissue)?

Methodology: Employ immunoaffinity chromatography prior to LC-MS/MS to remove structurally similar steroids (e.g., 11-deoxycortisol). Validate antibody specificity using competitive ELISA with >90% cross-reactivity thresholds. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How do researchers design experiments to elucidate the functional divergence of this compound from glucocorticoids (e.g., cortisol) in mineralocorticoid pathways?

Methodology: Conduct receptor-binding assays using transfected HEK293 cells expressing human mineralocorticoid receptors (MR). Compare ligand-binding affinity (KdK_d) and transactivation activity (luciferase reporter assays) under varying sodium/potassium conditions. Contrast results with cortisol’s MR activation profile to identify structural determinants of specificity .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodology: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Account for inter-experimental variability via mixed-effects modeling, and validate assumptions with residual plots. Report confidence intervals (95%) for kinetic parameters .

Q. How should researchers address limitations in in vitro models when extrapolating this compound effects to in vivo systems?

Methodology: Combine primary adrenal cell assays with in silico pharmacokinetic modeling (e.g., physiologically based pharmacokinetic (PBPK) models) to predict tissue distribution and metabolism. Validate predictions via isotopic tracer studies in animal models .

Data Interpretation and Reporting

Q. How can conflicting results in this compound’s role in oxidative stress pathways be reconciled?

Methodology: Conduct systematic reviews using PRISMA guidelines to assess study heterogeneity (e.g., species, dosing regimens). Perform meta-regression to identify confounding variables (e.g., NADPH oxidase activity). Experimental replication in standardized models (e.g., Nrf2-knockout mice) can clarify mechanistic pathways .

Q. What criteria define robust evidence for this compound’s non-genomic signaling mechanisms?

Methodology: Use time-resolved assays (e.g., calcium flux measurements within 2–5 minutes post-treatment) and pharmacological inhibitors (e.g., actinomycin D for genomic effect blockade). Validate findings with CRISPR/Cas9-mediated knockout of putative membrane receptors .

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